![molecular formula C16H13N5 B2860540 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile CAS No. 1164494-29-4](/img/structure/B2860540.png)
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as MI-503 and is a potent inhibitor of the Menin-MLL protein-protein interaction. In
Wirkmechanismus
MI-503 inhibits the Menin-MLL protein-protein interaction by binding to the Menin protein, which is essential for the development of acute leukemia. By inhibiting this interaction, MI-503 prevents the recruitment of MLL fusion proteins to the DNA, which results in the suppression of oncogenic gene expression. This mechanism of action has been validated through various biochemical and biophysical studies.
Biochemical and Physiological Effects:
MI-503 has been shown to have potent anti-cancer effects both in vitro and in vivo. In addition to its ability to inhibit the growth of cancer cells, MI-503 has also been shown to induce apoptosis and cell cycle arrest. MI-503 has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. MI-503 has been well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MI-503 is its potency and specificity for the Menin-MLL protein-protein interaction. This makes it an ideal tool for studying the role of this interaction in cancer development. However, one of the limitations of MI-503 is its relatively short half-life, which may limit its effectiveness in in vivo studies. Additionally, MI-503 may not be effective in all cancer types, and further research is needed to determine its efficacy in different cancer models.
Zukünftige Richtungen
There are several future directions for research on MI-503. One area of interest is the development of more potent and selective Menin-MLL inhibitors. Additionally, further research is needed to determine the efficacy of MI-503 in combination therapy with other chemotherapeutic agents. Another area of interest is the role of the Menin-MLL interaction in other diseases, such as diabetes and obesity, which may open up new avenues for therapeutic intervention. Finally, the development of new delivery methods for MI-503 may improve its efficacy in in vivo studies.
Synthesemethoden
The synthesis of MI-503 involves a multi-step process that includes the reaction of 2-chloronicotinic acid with 1-methyl-1H-benzo[d]imidazole-2-amine to form 2-(1-methyl-1H-benzo[d]imidazol-2-yl)nicotinic acid. This intermediate is then reacted with potassium carbonate and acrylonitrile to yield (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile. The synthesis process of MI-503 has been optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
MI-503 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the Menin-MLL protein-protein interaction, which is involved in the development of acute leukemia. MI-503 has also been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and lung cancer. Additionally, MI-503 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(E)-2-(1-methylbenzimidazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5/c1-21-14-7-3-2-6-13(14)20-16(21)12(10-17)11-19-15-8-4-5-9-18-15/h2-9,11H,1H3,(H,18,19)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVDXDRUTZMVSM-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=CNC3=CC=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C/NC3=CC=CC=N3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.